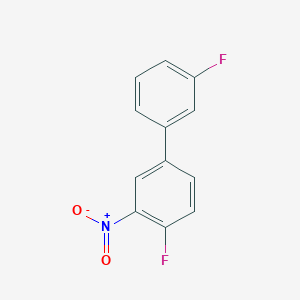

3,4'-Difluoro-3'-nitrobiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO2 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

1-fluoro-4-(3-fluorophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C12H7F2NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H |

InChI Key |

PXWKYKMPTIQGHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 3,4 Difluoro 3 Nitrobiphenyl

Retrosynthetic Analysis and Key Disconnections in Biphenyl (B1667301) Synthesis

Retrosynthetic analysis of 3,4'-Difluoro-3'-nitrobiphenyl reveals several possible disconnections of the central carbon-carbon bond of the biphenyl framework. The most logical and widely practiced approach involves disconnecting the bond between the two aromatic rings. This leads to two simpler, functionalized benzene (B151609) derivatives as starting materials.

Primary Disconnection Strategy:

The primary retrosynthetic disconnection breaks the C-C bond between the two phenyl rings, leading to two potential sets of synthons:

Pathway A: A 3,4-difluorophenyl component and a 3-nitrophenyl component.

Pathway B: A 4-fluoro-3-nitrophenyl component and a generic phenyl component.

These synthons translate into real-world starting materials where one ring is typically functionalized with a halide (or triflate) and the other with an organometallic or boronic acid/ester group, preparing them for a cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions. nobelprize.orgresearchgate.net

Suzuki-Miyaura Coupling Protocols and Optimization

The Suzuki-Miyaura coupling is arguably the most utilized method for biphenyl synthesis, reacting an organoboron compound with an organohalide. libretexts.orggre.ac.uk For the synthesis of this compound, this would typically involve the coupling of a suitably substituted phenylboronic acid or ester with a halo-nitro-fluorobenzene derivative. nih.govgoogle.com

A general reaction scheme is as follows:

Aryl Halide + Arylboronic Acid --(Pd catalyst, Base)--> Biaryl

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the yield and minimizing side reactions, such as homocoupling of the boronic acid. nih.govrsc.org For electron-poor substrates, such as those containing nitro and fluoro groups, specific ligand and base combinations are often necessary to achieve high yields. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 85-95 | 90 | |

| Pd(OH)₂ | None | K₃PO₄ | Ethanol/Water | 65 | Good to Excellent | nih.gov |

This table presents a selection of reported conditions and is not exhaustive. The optimal conditions for the synthesis of this compound would require specific experimental optimization.

Complementary Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada)

While the Suzuki-Miyaura coupling is prevalent, other palladium- or nickel-catalyzed cross-coupling reactions offer viable alternatives. nobelprize.org

Negishi Coupling: This reaction utilizes an organozinc reagent with an organohalide. rsc.orgnih.gov It is known for its high reactivity and functional group tolerance. researchgate.netresearchgate.net The synthesis of fluorinated biphenyls has been successfully achieved using Negishi coupling. rsc.orgresearchgate.net

Stille Coupling: The Stille reaction pairs an organotin compound with an organohalide. nih.govorgsyn.org A major advantage is the stability of organostannanes and their compatibility with a wide range of functional groups. organic-chemistry.org However, the toxicity of tin reagents is a significant drawback. rsc.orgorganic-chemistry.org

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) with an organohalide, often catalyzed by nickel or palladium. rsc.orgresearchgate.net The high reactivity of Grignard reagents can be a limitation, but recent developments have expanded its scope for functionalized substrates. mdpi.comacs.orgresearchgate.net

Table 2: Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Pd | Stable, non-toxic reagents; mild conditions. nobelprize.orglibretexts.org | Potential for homocoupling. |

| Negishi | Organozinc | Pd or Ni | High reactivity; good functional group tolerance. nobelprize.orgrsc.org | Moisture sensitive reagents. |

| Stille | Organotin | Pd | Stable reagents; wide functional group compatibility. nih.govorganic-chemistry.org | Toxicity of tin compounds. organic-chemistry.org |

Direct Arylation and C-H Activation Strategies

In recent years, direct arylation via C-H activation has emerged as an attractive, more atom-economical alternative to traditional cross-coupling reactions. nih.gov This approach avoids the need for pre-functionalization of one of the aromatic rings with an organometallic or boronic acid group. nih.govrsc.org The strategy involves the direct coupling of a C-H bond of one arene with a halogenated arene. escholarship.orgresearchgate.net For the synthesis of this compound, this could involve the direct arylation of 1,2-difluorobenzene (B135520) with a suitable 1-halo-3-nitrobenzene derivative, or vice versa. However, controlling regioselectivity in such reactions can be challenging.

Introduction of Nitro and Fluoro Substituents: Regioselective Functionalization Pathways

The timing of the introduction of the nitro and fluoro groups is a critical strategic consideration. These groups can either be present on the starting materials before the biphenyl core is formed or introduced onto a pre-formed biphenyl scaffold.

Electrophilic and Nucleophilic Aromatic Substitution for Nitro Group Introduction

The nitro group is typically introduced via electrophilic aromatic substitution using nitrating agents like nitric acid in the presence of sulfuric acid. frontiersin.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the context of a difluorobiphenyl, the fluorine atoms are ortho, para-directing but deactivating. The precise outcome of nitration would depend on the specific isomer and reaction conditions. rsc.org

Alternatively, nucleophilic aromatic substitution (SNA_r) can be employed, especially when a good leaving group (like a halide) is present on an electron-deficient aromatic ring. wikipedia.orgbyjus.comchemistrysteps.com The presence of electron-withdrawing groups, such as another nitro group or fluorine atoms, ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.orgnih.gov This could be a viable strategy for introducing a nitro group by displacing a halide with a nitrite (B80452) salt, although this is less common than electrophilic nitration for this purpose.

Fluorination Methodologies and Control of Regioselectivity

The introduction of fluorine atoms into aromatic systems requires specific methodologies due to the unique reactivity of fluorinating agents. For a molecule like this compound, the fluorination is almost exclusively achieved by using starting materials that already contain the fluorine atoms in the desired positions, rather than through late-stage fluorination of a nitrobiphenyl precursor. This is because direct fluorination of a complex molecule often leads to a mixture of isomers and is difficult to control.

However, if one were to consider direct fluorination, electrophilic fluorinating agents would be employed. The regioselectivity of such a reaction would be dictated by the existing substituents on the biphenyl rings. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. Nitration of 3,4'-difluorobiphenyl, for instance, would likely lead to a complex mixture of products, making it an inefficient route to the desired isomer. rsc.orgnih.gov

A more synthetically viable approach involves the Schiemann reaction, where an amino group is converted into a diazonium salt and subsequently displaced by fluoride (B91410). While effective, this adds several steps to the synthesis. Given these challenges, the most practical syntheses of this compound rely on coupling reactions using pre-fluorinated building blocks.

Chemo- and Regioselective Control in Multi-Step Synthesis

The synthesis of this compound is predominantly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or copper-catalyzed methods like the Ullmann reaction. libretexts.orgrsc.org The primary challenge in these syntheses is ensuring the correct connectivity between the two phenyl rings to achieve the desired 3,4'-substitution pattern, a feat of regioselective control.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds. libretexts.org The synthesis of this compound would likely involve the reaction of an arylboronic acid with an aryl halide. Two principal retrosynthetic disconnections are possible:

Coupling of (4-fluorophenyl)boronic acid with a 1-halo-3-nitro-benzene derivative.

Coupling of (3-nitro-phenyl)boronic acid with a 1-halo-4-fluorobenzene.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling of the starting materials. sci-hub.seorganic-chemistry.org The electronic nature of the substituents plays a significant role; electron-withdrawing groups (like the nitro group) can affect the efficiency of the transmetalation step in the catalytic cycle. illinois.edu

| Coupling Partners | Catalyst System (Exemplary) | Base | Solvent | Typical Conditions | Reference |

| (4-fluorophenyl)boronic acid + 1-bromo-3-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux, 80-100 °C, inert atmosphere | sci-hub.se |

| (3-nitrophenyl)boronic acid + 1-bromo-4-fluorobenzene (B142099) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 °C, inert atmosphere | nih.gov |

Ullmann Reaction: The Ullmann reaction provides an alternative, often complementary, route to biaryl compounds. nsf.gov The classical version involves the self-coupling of an aryl halide in the presence of copper powder at high temperatures. For an unsymmetrical biphenyl like this compound, a modified approach coupling two different aryl halides is necessary. For example, reacting 1-iodo-3-nitrobenzene (B31131) with 1-bromo-4-fluorobenzene in the presence of a copper catalyst could yield the target product. While effective for certain substrates, particularly sterically hindered ones, the Ullmann reaction often requires harsh conditions and can suffer from moderate yields compared to modern palladium-catalyzed methods. nsf.govnih.gov

| Coupling Partners | Catalyst/Promoter | Solvent (Exemplary) | Typical Conditions | Reference |

| 1-iodo-3-nitrobenzene + 1-bromo-4-fluorobenzene | Copper-bronze alloy | DMF or Decalin | 150-200 °C | nsf.govorgsyn.org |

Controlling chemoselectivity is also paramount, especially if further transformations are intended. For example, if the nitro group is to be selectively reduced to an amine, the choice of reducing agent and conditions must be carefully selected to avoid affecting the fluoro substituents or the biphenyl linkage. nih.gov

Scalability and Efficiency Considerations in Laboratory Synthesis

When moving from a laboratory-scale synthesis to larger-scale production, several factors must be considered to ensure the process is efficient, cost-effective, and safe.

Catalyst Efficiency and Cost: Palladium catalysts, while highly effective, can be expensive, representing a significant portion of the total synthesis cost. sci-hub.se Research focuses on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the required catalyst loading. Ligand-free systems or the use of more robust, recyclable heterogeneous catalysts are also areas of active investigation to improve the economic viability of the synthesis. nih.gov

Reaction Conditions: The harsh conditions (high temperatures) often required for classical Ullmann reactions can be a drawback for scalability due to energy costs and the need for specialized equipment. nsf.gov Modern Suzuki-Miyaura couplings are often preferred as they can proceed under milder conditions. organic-chemistry.org The use of microwave irradiation has also been explored to accelerate reaction times and improve yields, although its scalability can be limited. uib.no

Reagent and Solvent Selection: The choice of starting materials and solvents impacts both cost and safety. Aryl iodides are generally more reactive than bromides or chlorides but are also more expensive. rsc.org Solvents like dioxane and DMF are effective but pose environmental and safety concerns, leading to research into greener solvent systems, such as aqueous mixtures. rsc.orgnih.gov

Chemical Reactivity and Transformation Pathways of 3,4 Difluoro 3 Nitrobiphenyl

Reactivity and Derivatization of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring to which it is attached and can itself be transformed into a variety of other functionalities, most notably an amino group.

Catalytic Hydrogenation and Reductive Transformations to Amine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives. Catalytic hydrogenation is a common and efficient method for this conversion.

The reduction of nitroarenes to their corresponding anilines is a well-established process, often employing transition metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of a hydrogen source. For instance, the catalytic hydrogenation of 3,4'-Difluoro-3'-nitrobiphenyl to 3,4'-difluoro-2'-aminobiphenyl can be achieved using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com The reaction conditions, such as temperature and pressure, can be optimized to ensure high yield and selectivity. A patent describes a process for the catalytic hydrogenation of a related compound, 3,4-bis(fluoro)-2'-nitrobiphenyl, using a catalyst at temperatures between 20-80°C and pressures of 0.2-2 MPa, resulting in the corresponding amine. google.com

Alternative reducing agents to catalytic hydrogenation include the use of trichlorosilane (B8805176) in the presence of an organic base, which offers a chemoselective method for reducing nitro groups without affecting other reducible functional groups. google.com Other methods involve reagents like sodium borohydride (B1222165) with a catalyst or hydrazine (B178648) activated by a suitable catalyst. google.com The choice of reducing agent and conditions is crucial to avoid unwanted side reactions, such as the reduction of other functional groups or dehalogenation.

Table 1: Representative Conditions for Nitro Group Reduction

| Reactant | Reagents and Conditions | Product | Reference |

| 3,4-bis(fluoro)-2'-nitrobiphenyl | Catalyst II, Solvent II, 20-80°C, 0.2-2 MPa H₂ | 3,4-bis(fluoro)-2'-aminobiphenyl | google.com |

| Nitroarenes | Trichlorosilane, organic base | Amino derivatives | google.com |

Reactions Involving Electrophilic Aromatic Substitution with the Nitro Group Present

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comchadsprep.com This is due to its powerful electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Any EAS reaction on the nitro-substituted ring of this compound would be significantly slower and require harsh conditions. The incoming electrophile would be directed to the positions meta to the nitro group (positions 2', 4', and 6'). However, the presence of the fluorine atom at the 3'-position further complicates the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

The presence of fluorine atoms and a nitro group makes the biphenyl (B1667301) system susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a variety of nucleophiles onto the aromatic rings.

Traditional SNAr reactions often require harsh conditions, such as high temperatures and long reaction times, and may have poor functional group tolerance. acs.orgnih.govresearchgate.net However, advancements in methodology have led to milder and more efficient processes. researchgate.net

Mechanistic Studies and Substituent Effects on SNAr Reactivity

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. harvard.edulibretexts.orglibretexts.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group (in this case, the fluoride (B91410) ion). libretexts.orgpressbooks.pub These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubmasterorganicchemistry.com

In this compound, the nitro group at the 3'-position of one ring activates the fluorine at the 4'-position for nucleophilic attack. The fluorine at the 3-position on the other ring is less activated as it lacks an ortho or para electron-withdrawing group. The electronegativity of the fluorine atoms also plays a role, inductively withdrawing electron density and making the ring more electrophilic. masterorganicchemistry.com

Recent studies have also explored concerted SNAr (cSNAr) mechanisms, which bypass the formation of a stable Meisenheimer intermediate and proceed through a single transition state. acs.orgnih.gov This pathway can be favored under certain conditions and with specific substrates, potentially allowing for reactions on less activated aromatic rings. acs.org

Scope and Limitations of SNAr with Various Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with activated fluoroarenes. These include alkoxides, thiolates, amines, and carbanions. The success of the reaction depends on the nucleophilicity of the attacking species and the stability of the leaving group. While fluoride is not the best leaving group compared to other halogens, its high electronegativity activates the ring towards nucleophilic attack, making SNAr on fluoroarenes feasible and often preferred. masterorganicchemistry.com

Limitations of SNAr reactions can include side reactions, such as those involving the nitro group, and the need for anhydrous conditions in some cases, as water can compete as a nucleophile. acs.orgnih.gov The development of new catalysts and reaction conditions continues to expand the scope and applicability of SNAr reactions on complex molecules. researchgate.net

Table 2: Factors Influencing SNAr Reactivity

| Factor | Effect on Reactivity | Rationale | Reference |

| Electron-withdrawing groups (e.g., -NO₂) | Increases rate | Stabilizes the Meisenheimer complex | pressbooks.pubmasterorganicchemistry.com |

| Position of EWG | ortho/para to leaving group is most effective | Resonance stabilization of the intermediate | libretexts.orgpressbooks.pub |

| Electronegativity of leaving group | Increases ring electrophilicity | Inductive electron withdrawal | masterorganicchemistry.com |

| Nucleophile strength | Stronger nucleophiles react faster | Increases the rate of the addition step | nih.gov |

Electrophilic Aromatic Substitution (EAS) on the Biphenyl Core

The biphenyl system can undergo electrophilic aromatic substitution, with the reactivity and regioselectivity being influenced by the substituents on both rings. youtube.com In this compound, both rings are deactivated towards EAS due to the electron-withdrawing effects of the fluorine and nitro groups. masterorganicchemistry.com

The phenyl group itself is considered a weakly activating, ortho, para-director. scribd.com However, in this substituted biphenyl, the directing effects of the fluorine and nitro groups will dominate.

On the ring containing the nitro group (the 3'-nitro-4'-fluorophenyl ring), the powerful deactivating and meta-directing effect of the nitro group will be the primary influence. masterorganicchemistry.com Electrophilic attack would be slow and would likely occur at the positions meta to the nitro group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Reference |

| -NO₂ | Strongly Deactivating | Meta | masterorganicchemistry.comchadsprep.com |

| -F | Deactivating | Ortho, Para | masterorganicchemistry.com |

| Phenyl | Weakly Activating | Ortho, Para | scribd.com |

Directing Effects of Fluoro and Nitro Substituents

In electrophilic aromatic substitution (EAS), substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions and affect the reaction rate. wikipedia.org

Fluorine (F) : Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho, para-directors because they can donate a lone pair of electrons into the ring via a positive mesomeric or resonance effect (+M). pressbooks.publibretexts.org This resonance effect stabilizes the cationic intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. libretexts.org In cases of competition, the para product is often favored over the ortho product due to reduced steric hindrance. wikipedia.org

Nitro Group (NO₂) : The nitro group is a powerful deactivating group. It exerts both a strong negative inductive effect (-I) and a strong negative resonance effect (-M), significantly withdrawing electron density from the aromatic ring. pressbooks.publibretexts.org This deactivation makes EAS reactions much slower than on benzene. The nitro group is a meta-director, as attack at the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing nitro group. libretexts.org

For This compound , these effects can be analyzed for each ring:

Ring A (3-Fluoro-phenyl) : The fluorine at C3 deactivates this ring. As an ortho, para-director, it will direct incoming electrophiles to positions C2, C4, and C6.

Ring B (4'-Fluoro-3'-nitro-phenyl) : This ring is significantly more deactivated due to the combined electron-withdrawing power of both a nitro group and a fluorine atom. The directing effects are competitive:

The nitro group at C3' directs incoming electrophiles to the positions meta to it: C1' and C5'.

The fluorine atom at C4' directs to the positions ortho and para to it: C3' and C5'. (The para position, C1', is already part of the biphenyl linkage).

Both substituents strongly favor substitution at the C5' position. The C3' position is blocked, and the C1' position is both the point of biphenyl linkage and disfavored for substitution by the meta-directing nitro group.

| Ring | Substituent(s) | Electronic Effect | Directing Effect | Predicted Reactive Positions for EAS |

| Ring A | 3-Fluoro | Deactivating (-I > +M) | ortho, para-directing | C2, C4, C6 |

| Ring B | 3'-Nitro, 4'-Fluoro | Strongly Deactivating (-I, -M of NO₂; -I of F) | Competitive, meta to NO₂, ortho to F | C5' (strongly favored) |

Investigation of EAS Regioselectivity and Reaction Conditions

An electrophilic attack is overwhelmingly more likely to occur on Ring A , which is less deactivated than the doubly substituted Ring B. Within Ring A, the fluorine atom directs the substitution to the C2, C4, and C6 positions. Steric hindrance from the adjacent phenyl ring might slightly disfavor the C2 position. Therefore, a mixture of 2-, 4-, and 6-substituted products would be expected, with the potential for the 4- and 6-isomers to be major products.

Typical conditions for EAS reactions that could be applied to this substrate include:

Nitration : Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄ containing SO₃) to introduce a sulfonic acid group (-SO₃H).

| EAS Reaction | Typical Reagents | Predicted Major Product(s) on this compound |

| Nitration | HNO₃, H₂SO₄ | 3,4'-Difluoro-x-nitro-3'-nitrobiphenyl (where x = 2, 4, or 6) |

| Bromination | Br₂, FeBr₃ | x-Bromo-3,4'-difluoro-3'-nitrobiphenyl (where x = 2, 4, or 6) |

| Acylation | RCOCl, AlCl₃ | x-Acyl-3,4'-difluoro-3'-nitrobiphenyl (where x = 2, 4, or 6) |

Metal-Catalyzed Functionalization of C-H Bonds (Excluding Cross-Couplings)

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For nitroarenes, the nitro group itself can act as a directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position. rsc.org

While specific studies on this compound are limited, research on other nitroarenes demonstrates the potential for such transformations. For example, rhodium(III) catalysts have been successfully employed for the ortho-alkynylation of various nitroarenes. rsc.org This type of reaction proceeds via a C-H metalation event that is directed by the nitro group.

Applying this precedent to this compound, the nitro group on Ring B could direct the functionalization of the ortho C-H bonds at the C2' and C4' positions. However, the C4' position is already substituted with a fluorine atom. Therefore, metal-catalyzed C-H activation directed by the nitro group would be expected to occur selectively at the C2' position of Ring B. This provides a synthetic route to functionalize the otherwise highly deactivated ring. researchgate.net

Other Significant Reaction Pathways (e.g., Oxidation, Photochemical Transformations)

Beyond electrophilic substitutions, this compound can undergo other important chemical transformations, primarily involving the versatile nitro group.

Reduction of the Nitro Group The most common and synthetically useful reaction for nitroarenes is their reduction to the corresponding amino group (-NH₂). This transformation can be achieved using a variety of reducing agents, such as:

Metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂)

Metals in acidic media (e.g., Fe, Sn, or Zn in HCl) 257.cz

The reduction of this compound would yield 3,4'-Difluoro-[1,1'-biphenyl]-3'-amine . This amine is a valuable intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.

Reductive Cyclization (Cadogan Reaction) A significant reaction for 2-nitrobiphenyls is the Cadogan reaction, which involves reductive cyclization to form carbazoles. acs.org This reaction is typically mediated by trivalent phosphorus reagents like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃). nih.gov The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then inserts into a nearby C-H bond to close the ring. nih.govresearchgate.net

Although the target molecule is a 3'-nitrobiphenyl, this pathway is a critical transformation for its 2-nitro isomer. If 3,4'-Difluoro-2 -nitrobiphenyl were subjected to Cadogan conditions, it would be expected to yield a difluorinated carbazole (B46965) derivative.

Oxidation The direct oxidation of the highly electron-deficient rings of this compound is generally difficult under standard chemical conditions. However, the amino derivative obtained from the reduction of the nitro group can be oxidized. For instance, 4-aminobiphenyl (B23562) can be electrochemically oxidized, leading to the formation of a cation radical and subsequent polymerization products. researchgate.net Biological oxidation of substituted biphenyls by certain microorganisms has also been reported. nih.gov

Photochemical Transformations Aromatic nitro compounds are known to be photochemically active. Irradiation of nitrobiphenyls can lead to various transformations. For example, the photochemical reaction of biphenyl with nitrogen oxides can produce a mixture of nitrobiphenyl isomers. jst.go.jp Furthermore, some 2-nitrobiphenyls can undergo photocyclization to form carbazoles, a reaction that can be catalyzed by materials like TiO₂. rsc.org While the specific photochemical behavior of this compound has not been detailed, the presence of the nitroaromatic chromophore suggests a potential for reactivity under UV irradiation, possibly leading to degradation or rearrangement products. solubilityofthings.comnih.gov

Following a comprehensive search for specific experimental data on the chemical compound "this compound," it has been determined that the detailed research findings required to construct the requested article are not available in the public domain.

The instructions necessitate the generation of a thorough, informative, and scientifically accurate article based on a precise outline, including data tables and detailed research findings from advanced spectroscopic and diffraction techniques. This includes multi-dimensional NMR, Fluorine-19 NMR, solid-state NMR, and X-ray crystallography specifically for this compound.

Despite extensive searches for primary literature, crystallographic databases, and spectroscopic data repositories, no publications were found that provide the specific experimental results—such as NMR chemical shifts, coupling constants, NOESY correlations, crystal structure data (unit cell dimensions, bond lengths, bond angles), or analysis of intermolecular interactions—for this particular compound.

While general information on the specified analytical techniques is abundant, the prompt strictly forbids the inclusion of any information, examples, or discussions that fall outside the explicit scope of this compound. Therefore, using data from analogous or related compounds as a substitute is not permissible.

Without access to the primary research data for this compound, it is not possible to generate an article that meets the requirements of being scientifically accurate and containing the specified detailed findings and data tables.

Advanced Spectroscopic and Diffraction Techniques for Elucidating Molecular Architecture and Dynamics of 3,4 Difluoro 3 Nitrobiphenyl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 3,4'-Difluoro-3'-nitrobiphenyl. nih.govnih.gov These methods provide a detailed molecular fingerprint by identifying the vibrational modes of the covalent bonds within the molecule. researchgate.netresearchgate.net While both techniques probe molecular vibrations, they operate on different principles—IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to a change in the dipole moment, whereas Raman spectroscopy measures the inelastic scattering of laser light resulting from a change in the polarizability of the molecule. nih.gov Consequently, they provide complementary information for a comprehensive vibrational analysis.

The vibrational spectrum of this compound can be dissected into characteristic regions corresponding to the vibrations of its distinct structural components: the nitro (NO₂) group, the carbon-fluorine (C-F) bonds, and the biphenyl (B1667301) core. A detailed assignment of these modes is critical for structural confirmation.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to some of the most characteristic bands in the vibrational spectrum. The asymmetric stretching vibration (νas(NO₂)) is expected to produce a strong band in the IR spectrum, typically in the 1530-1560 cm⁻¹ region. The corresponding symmetric stretching vibration (νs(NO₂)) appears as a strong to medium intensity band between 1340-1370 cm⁻¹. Other vibrations associated with the nitro group include the scissoring (δ(NO₂)), wagging (ω(NO₂)), and rocking (ρ(NO₂)) modes, which appear at lower frequencies.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are known to be strong in the IR spectrum due to the large change in dipole moment. For fluorinated aromatic rings, these bands are typically observed in the 1100-1300 cm⁻¹ range. asianjournalofphysics.com In-plane and out-of-plane bending modes of the C-F bond occur at lower wavenumbers.

Biphenyl Core Vibrations: The biphenyl framework is characterized by several vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The quadrant stretching modes of the phenyl rings are found in the 1580-1610 cm⁻¹ region, while other C-C ring stretching vibrations are observed between 1400-1500 cm⁻¹. researchgate.net A notable feature in the Raman spectrum of substituted benzenes is the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring. researchgate.net The inter-ring C-C stretching vibration is a key mode that is sensitive to the conformation of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Assignment |

|---|---|---|---|---|

| ν(C-H) | 3050 - 3150 | Medium | Strong | Aromatic C-H Stretch |

| νas(NO₂) | 1530 - 1560 | Strong | Medium | Asymmetric NO₂ Stretch |

| ν(C=C) | 1580 - 1610 | Medium | Strong | Aromatic Ring Quadrant Stretch |

| ν(C=C) | 1400 - 1500 | Medium | Strong | Aromatic Ring Stretch |

| νs(NO₂) | 1340 - 1370 | Strong | Medium-Strong | Symmetric NO₂ Stretch |

| ν(C-F) | 1100 - 1300 | Strong | Weak | C-F Stretch asianjournalofphysics.com |

| Ring Breathing | ~1000 | Weak | Strong | Symmetric Ring Expansion/Contraction researchgate.net |

| δ(NO₂) | 840 - 870 | Medium | Weak | NO₂ Scissoring |

Biphenyl and its derivatives are not planar in the gas or solution phase due to steric hindrance between the ortho-hydrogens on adjacent rings. rsc.org The molecule adopts a twisted conformation characterized by a dihedral (torsional) angle between the planes of the two phenyl rings. rsc.orgacs.org This torsional freedom is a critical aspect of the molecule's dynamics and influences its electronic properties.

Vibrational spectroscopy, particularly low-frequency Raman spectroscopy, is an effective technique for studying these torsional dynamics. nih.gov The inter-ring torsional mode is a very low-energy vibration, often appearing below 100 cm⁻¹. The frequency and intensity of this mode are directly related to the potential energy surface governing the rotation around the central C-C bond. colostate.edu By analyzing the torsional vibrations, it is possible to estimate the barrier to internal rotation and the equilibrium dihedral angle of the molecule in its ground state. acs.orgnih.gov Changes in the position or intensity of certain vibrational modes, such as those coupled to the inter-ring bond, upon changes in temperature or solvent can provide insight into conformational changes. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the characterization of this compound. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, which allows for the unambiguous determination of the molecule's elemental composition. The theoretical exact mass of the molecular ion [M]⁺• of this compound (C₁₂H₇F₂NO₂) can be calculated, and a comparison with the experimentally measured mass confirms the molecular formula.

Beyond formula determination, mass spectrometry provides profound structural insights through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.org When the molecular ion is subjected to energy (e.g., through electron impact), it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragments helps to piece together the molecular structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of nitroaromatic and biphenyl compounds.

Loss of the Nitro Group: A very common fragmentation pathway for nitroaromatics is the cleavage of the C-NO₂ bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of Nitric Oxide: The molecular ion can rearrange and lose a neutral nitric oxide molecule (NO, 30 Da), which is another characteristic fragmentation for this class of compounds.

Loss of Oxygen: A fragment corresponding to the loss of an oxygen atom (16 Da) from the nitro group may also be observed.

Cleavage of the Biphenyl Bond: Scission of the central C-C bond connecting the two phenyl rings can occur, leading to fragments corresponding to the individual substituted benzene (B151609) rings.

| Process | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| Molecular Ion | - | - | 235.0441 | Calculated exact mass for [C₁₂H₇F₂NO₂]⁺• |

| Loss of NO₂ | •NO₂ | 45.9929 | 189.0512 | Common fragmentation for nitroaromatics. |

| Loss of NO | NO | 29.9979 | 205.0462 | Characteristic fragmentation via rearrangement. |

| Loss of Oxygen | O | 15.9949 | 219.0492 | Formation of a nitroso-type ion. |

| Biphenyl Cleavage | C₆H₄F• | 95.0375 | 140.0066 | Formation of the 3-fluoro-2-nitrophenyl cation. |

| Biphenyl Cleavage | C₆H₃FNO₂• | 140.0066 | 95.0375 | Formation of the 4-fluorophenyl cation. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within this compound. researchgate.net The absorption of UV or visible light promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. uobabylon.edu.iq The presence of substituents significantly modifies the electronic structure. aps.orgnih.gov The two fluorine atoms act as weak electron-donating groups through resonance (and electron-withdrawing through induction), causing small shifts in the absorption bands. The nitro group, being a powerful electron-withdrawing group, has a more dramatic effect. It extends the conjugation and introduces a low-energy electronic transition with significant intramolecular charge-transfer (ICT) character. researchgate.net This ICT band arises from the promotion of an electron from the π-system of the biphenyl rings (donor) to the π* orbitals of the nitro group (acceptor). This transition is typically responsible for a bathochromic (red) shift, pushing the absorption to longer wavelengths compared to unsubstituted biphenyl. uobabylon.edu.iq

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. While many aromatic hydrocarbons are fluorescent, nitro-substituted compounds are often non-fluorescent or weakly fluorescent because the nitro group can promote efficient non-radiative decay pathways (e.g., intersystem crossing to a triplet state). However, fluorescence can sometimes be observed, and its properties are highly sensitive to the molecular environment. researchgate.net The fluorescence quantum yield and the position of the emission maximum can be influenced by factors such as solvent polarity and the torsional angle between the phenyl rings, as this angle affects the extent of π-conjugation across the molecule. westmont.edu

| Spectroscopic Parameter | Expected Observation | Associated Electronic Transition | Notes |

|---|---|---|---|

| Absorption Maxima (λmax) | ~250-280 nm | π → π | Associated with the biphenyl core aromatic system. |

| Absorption Maxima (λmax) | >300 nm | Intramolecular Charge Transfer (ICT) | Transition from the biphenyl rings to the NO₂ group. researchgate.net |

| Molar Absorptivity (ε) | High for π → π transitions | - | Indicates a high probability of transition. |

| Fluorescence Emission | Likely to be weak or quenched | S₁ → S₀ | The NO₂ group often quenches fluorescence. |

| Stokes Shift | Variable | - | The energy difference between absorption and emission maxima; sensitive to solvent polarity in ICT states. |

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 3 Nitrobiphenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are powerful tools for investigating the properties of molecular systems. For substituted biphenyls like 3,4'-Difluoro-3'-nitrobiphenyl, methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed. tandfonline.com DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for predicting the geometry and electronic properties of such molecules. scivisionpub.comkaratekin.edu.tr These calculations are often performed with basis sets like 6-311++G(d,p) to ensure a reliable description of the electronic structure. scivisionpub.comnih.gov

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial descriptors of chemical reactivity and stability. schrodinger.comedu.krd The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krdabe-lab.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. edu.krd

For this compound, the electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the electronic landscape. The nitro group, in particular, lowers the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO-LUMO gap can be calculated using DFT methods, and this value helps in understanding the electronic transitions, such as those observed in UV-Vis spectroscopy. nih.govschrodinger.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. scivisionpub.com In this compound, the high electronegativity of the fluorine and oxygen atoms results in these atoms carrying a negative partial charge, while the adjacent carbon atoms and the nitrogen atom of the nitro group become more electropositive. This charge separation creates a significant molecular dipole moment and indicates regions susceptible to electrostatic interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative of typical results from DFT calculations on similar nitroaromatic compounds, as specific experimental or calculated values for this compound are not readily available in the provided sources.)

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.5 | Indicates electron-donating capability; lower values suggest higher ionization potential. |

| LUMO Energy | -2.5 to -4.0 | Indicates electron-accepting capability; lower values suggest higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Correlates with chemical stability and the energy of the lowest electronic excitation. schrodinger.comedu.krd |

Electrostatic Potential Surfaces and Prediction of Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. nih.govchalcogen.ro The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the highly electronegative oxygen atoms of the nitro group and, to a lesser extent, the fluorine atoms.

Positive Potential Regions (Blue): These areas are electron-poor and indicate sites for potential nucleophilic attack. scivisionpub.com The hydrogen atoms of the phenyl rings and the regions near the carbon atoms attached to the electronegative substituents would exhibit positive potential. scivisionpub.com

The MESP provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, electrophiles, or nucleophiles, guiding the understanding of its intermolecular interactions and reaction mechanisms. wuxibiology.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the fluorine and nitro groups.

IR Spectroscopy: The vibrational frequencies and intensities for an IR spectrum can be computed. nih.gov These calculations help in assigning the observed experimental bands to specific vibrational modes, such as C-F stretching, N-O stretching of the nitro group, C-H bending, and the vibrations of the biphenyl (B1667301) backbone.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. nih.govchalcogen.ro The main transitions are typically from the HOMO to the LUMO (π → π* transitions), and their calculated wavelengths can be correlated with the absorption maxima observed experimentally. schrodinger.com

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table illustrates the types of spectroscopic data that can be generated via computational methods. Specific values for this compound would require a dedicated computational study.)

| Spectroscopy | Parameter | Typical Predicted Range | Information Provided |

| ¹³C NMR | Chemical Shift (δ) | 110-165 ppm | Electronic environment of carbon atoms. |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.5 ppm | Electronic environment of hydrogen atoms. |

| IR | C-F Stretch | 1100-1250 cm⁻¹ | Presence and environment of fluoro groups. |

| IR | NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | Presence and environment of the nitro group. nih.gov |

| UV-Vis | λ_max | 250-350 nm | Electronic π → π* transitions. |

Conformational Analysis and Potential Energy Surfaces of the Biphenyl System

The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-hydrogens. The degree of this twist is described by the dihedral angle between the planes of the two rings.

Torsional Barriers and Rotational Isomerism of the Inter-ring Bond

The rotation around the central C-C single bond in biphenyls is not free. It is hindered by a rotational or torsional barrier, which is the energy required to move from the stable, twisted conformation to a planar transition state. karatekin.edu.trrsc.org The height of this barrier depends on the balance between two opposing factors:

Steric Hindrance: Repulsion between ortho-substituents (or hydrogens) on the two rings, which favors a more twisted, non-planar conformation. karatekin.edu.tr

π-Conjugation: The electronic communication between the two aromatic rings, which is maximized in a planar conformation. karatekin.edu.tr

For this compound, the substituents are not in the ortho positions, so the steric hindrance is less pronounced than in ortho-substituted biphenyls. However, the electronic effects of the substituents still influence the potential energy surface of the inter-ring rotation. Computational studies can map this potential energy surface by calculating the energy of the molecule at various fixed dihedral angles, allowing for the determination of the equilibrium dihedral angle and the energy barriers to rotation. rsc.org DFT functionals that include corrections for dispersion interactions, such as B3LYP-D3, are often recommended for accurately calculating these small energy differences. rsc.org

Intramolecular Interactions and Conformational Stability

The conformational stability of this compound is governed by a network of weak intramolecular interactions. While there are no strong intramolecular hydrogen bonds, weaker interactions like C-H···F or C-H···O contacts can influence the preferred conformation. scivisionpub.com The presence of substituents alters the geometry from that of unsubstituted biphenyl, which has a gas-phase dihedral angle of about 44 degrees. The interplay between the steric size and electronic nature of the fluoro and nitro groups determines the final, most stable three-dimensional structure of the molecule. schrodinger.com Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study these intramolecular charge-transfer interactions and their contribution to the stability of the molecule. tandfonline.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, mapping potential energy surfaces, and characterizing the transient structures that connect reactants to products. For a molecule such as this compound, theoretical investigations can predict its reactivity in key organic reactions, including Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and transformations involving the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group and electronegative fluorine atoms significantly activates the biphenyl system of this compound towards SNAr reactions. Computational modeling, typically using Density Functional Theory (DFT), can predict the most likely sites for nucleophilic attack. The nitro group strongly activates the ring to which it is attached (the 3-nitrophenyl ring), particularly at the positions ortho and para to it. The fluorine atom at the 3'-position on the second ring also provides activation. DFT calculations on related molecules like 2,4-difluoronitrobenzene (B147775) show that the relative stability of the isomeric Meisenheimer complex intermediates can be calculated to predict regioselectivity. researchgate.net For this compound, attack is most favored on the nitrated ring.

The textbook mechanism for SNAr is a two-step process involving a stable Meisenheimer intermediate. researchgate.net However, recent computational and experimental work has shown that a concerted (cSNAr) mechanism, without a stable intermediate, is also possible. nih.govdiva-portal.org DFT studies can distinguish between these pathways by searching for a transition state versus a true intermediate on the potential energy surface. The choice of mechanism is influenced by the substrate, nucleophile, leaving group, and solvent. nih.govdiva-portal.org For highly activated systems with good leaving groups like fluorine, the reaction energetics determine whether the intermediate is a stable species or merely a point on a concerted reaction coordinate. nih.gov

Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, the substituents on this compound are deactivating for Electrophilic Aromatic Substitution. The nitro group is a powerful deactivating group and a meta-director. The fluorine atoms are also deactivating (due to induction) but are ortho, para-directors. Computational methods can quantify these effects by modeling the stability of the Wheland intermediate (sigma complex) formed upon attack by an electrophile at various positions on both rings. Such calculations would likely confirm that EAS reactions are highly disfavored and would require harsh conditions.

Nitro Group Transformations: The nitro group itself is a versatile functional handle, and its transformations, particularly reduction to an amine, are of synthetic importance. researchgate.net Computational studies can elucidate the multi-step reduction pathway. The process is generally understood to proceed through a series of two-electron, two-proton steps, which can be modeled using DFT. acs.org The typical sequence of intermediates is the transformation of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). acs.org The reduction potentials for each step can be computationally predicted, often showing that the intermediate steps are faster than the initial reduction of the nitro group. acs.org

A primary goal of computational reaction modeling is to determine the energetics (thermodynamics) and kinetics of a reaction. By calculating the Gibbs free energy of reactants, transition states (TS), intermediates, and products, a complete energy profile can be constructed. The height of the energy barrier from the reactant to the highest-energy transition state determines the reaction rate. walshmedicalmedia.com

DFT methods are routinely used to locate and verify transition state structures (one imaginary frequency) and calculate their energies. acs.org For this compound, this allows for a quantitative comparison of different reactive pathways. For instance, in an SNAr reaction, one could compare the activation barriers for nucleophilic attack at the different activated positions on the nitrated ring to predict the major product. Studies on similar molecules, such as 2,4-difluoronitrobenzene, have been used to create models that predict reaction outcomes based on these calculated barriers. acs.org

The table below presents hypothetical, yet representative, DFT-calculated activation energies for a competitive SNAr reaction on a related substrate, illustrating the type of data that would be generated for this compound.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Outcome |

|---|---|---|---|

| Path A: Attack at C4 | Nucleophilic attack at the carbon bearing the fluorine, para to the nitro group. | 18.5 | Favored |

| Path B: Attack at C2 | Nucleophilic attack at the carbon ortho to the nitro group. | 21.0 | Minor Product |

| Path C: Attack at C6 | Nucleophilic attack at the second carbon ortho to the nitro group. | 22.5 | Disfavored |

These energetic data are crucial for optimizing reaction conditions. For example, understanding the relative barriers can help in selecting temperatures that favor one product over another. Furthermore, computational kinetics can incorporate solvent effects using implicit (continuum) or explicit solvent models, which can be critical as solvent polarity is known to significantly influence the rates of SNAr reactions. hud.ac.ukacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule over time, especially its interaction with a solvent. acs.org For this compound, MD simulations can provide insights into several key aspects of its behavior in solution.

The table below outlines the typical parameters for setting up a classical MD simulation to study the behavior of this compound in an aqueous solution.

| Parameter | Description | Typical Value / Method |

|---|---|---|

| Force Field | Set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Model for the solvent molecules. | TIP3P, SPC/E (for water) |

| Simulation Box | Periodic boundary box containing the solute and solvent. | Cubic or Rectangular, ~50 Å side length |

| Ensemble | Statistical ensemble defining thermodynamic conditions. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature. | 298 K (25 °C) |

| Simulation Time | Total duration of the simulation. | 100 - 500 nanoseconds |

| Time Step | Integration time step for Newton's equations of motion. | 2 femtoseconds |

Quantitative Structure-Property Relationships (QSPR) in Theoretical Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property or activity. core.ac.uk In a theoretical context, these properties are molecular descriptors calculated using computational chemistry methods. Extensive QSPR studies have been performed on classes of compounds related to this compound, namely polychlorinated biphenyls (PCBs) and other nitroaromatic compounds. acs.orgnih.gov

The development of a QSPR model involves several steps:

Dataset Assembly: A set of molecules with known experimental values for the property of interest (e.g., enthalpy of fusion, toxicity, heat of decomposition) is collected. core.ac.uk

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D topological indices and 3D descriptors derived from the molecule's calculated conformation (e.g., steric and electrostatic fields in CoMFA). acs.orgnih.govnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking a subset of the most relevant descriptors to the property. scientific.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. core.ac.uk

For a compound like this compound, a QSPR model developed for halogenated nitroaromatics could predict various properties without the need for direct experimentation. For example, QSPR models have been successfully developed to predict the thermodynamic properties of PCBs, such as enthalpies of vaporization and fusion, which are critical for understanding their environmental fate. acs.orgnih.gov Similarly, models for nitroaromatic compounds can predict properties like thermal stability or toxicity (e.g., LD₅₀ values). nih.govdntb.gov.ua

The table below lists common molecular descriptors that would be calculated for this compound to be used in a QSPR model.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of F atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Electronic structure and reactivity |

| CoMFA/CoMSIA Fields | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D interaction potential with a probe |

These theoretical approaches provide a robust framework for predicting the physical, chemical, and biological properties of this compound, guiding experimental work and providing molecular-level insights into its behavior.

Applications and Advanced Material Science Contexts of 3,4 Difluoro 3 Nitrobiphenyl and Its Derivatives

Role as a Versatile Building Block in Organic Synthesis and Fine Chemicals Production

3,4'-Difluoro-3'-nitrobiphenyl serves as a key intermediate and building block in the field of organic synthesis and the production of fine chemicals. smolecule.com Its utility stems from the presence of multiple reaction sites that can be selectively functionalized. The nitro group is a particularly important feature, as it can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This amino derivative, 3',4'-Difluoro[1,1'-biphenyl]-2-amine, is a valuable precursor for the synthesis of more complex molecules. pharmaffiliates.com

The synthesis of this compound itself is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a suitably substituted boronic acid with a halogenated nitrobenzene (B124822) in the presence of a palladium catalyst. google.com The fluorine atoms on the biphenyl (B1667301) rings influence the electronic properties of the molecule, enhancing its thermal stability and lipophilicity, which are desirable characteristics for high-performance materials.

The reactivity of the nitro group and the potential for further substitution on the aromatic rings make this compound a cornerstone for producing a variety of fine chemicals. These chemicals can then be used in diverse applications, including the synthesis of pharmaceuticals and agrochemicals. The fluorinated biphenyl structure is a common motif in many biologically active compounds. rsc.org

Below is a table summarizing key synthetic transformations involving this compound and its derivatives:

| Reactant | Reagents and Conditions | Major Product | Significance |

| This compound | H₂, Pd/C or Fe, HCl | 3',4'-Difluoro[1,1'-biphenyl]-2-amine | Precursor for further functionalization, including amide and imine formation. pharmaffiliates.com |

| 1-Chloro-3-nitrobenzene and (3,4-difluorophenyl)boronic acid | Pd catalyst, base (e.g., K₃PO₄) | This compound | A common method for synthesizing the target compound. google.com |

| 2-Iodo-4-nitrofluorobenzene and a boronic acid | Pd catalyst, PPh₃, dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | Demonstrates the versatility of Suzuki-Miyaura coupling for creating substituted biphenyls. nih.gov |

Integration into Advanced Functional Materials Research

The unique combination of a rigid biphenyl core, electron-withdrawing nitro group, and stabilizing fluorine atoms makes this compound and its derivatives attractive candidates for integration into advanced functional materials. smolecule.com These materials are at the forefront of research in electronics, optics, and polymer science.

Biphenyl derivatives are fundamental structural units in many liquid crystals. The elongated and rigid nature of the biphenyl core promotes the formation of the ordered, yet fluid, phases that characterize liquid crystalline materials. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, which are critical for display applications.

While direct studies on the liquid crystalline properties of this compound are not extensively documented, its structural motifs are highly relevant. The synthesis of polyfunctionalized biphenyls, including those with nitro and halogen substituents, serves as a key strategy for creating intermediates for novel liquid crystals. vanderbilt.edu The transformation of the nitro group into other functionalities allows for the fine-tuning of molecular shape and intermolecular interactions, which are essential for achieving desired liquid crystalline phases.

The following table outlines representative biphenyl structures that are precursors to or components of liquid crystalline materials:

| Compound | Relevance to Liquid Crystals | Reference |

| Polyfunctionalized hexa- and octasubstituted biphenyls | Serve as key intermediates for discotic liquid crystal radicals. vanderbilt.edu | vanderbilt.edu |

| 4'-Propyl-4-(trifluoro-phenyl)-bicyclohexyl based materials | Illustrates the use of fluorinated biphenyl-like structures in liquid crystal design. core.ac.uk | core.ac.uk |

| 4-*difluoro(3,4,5-trifluorophenoxy)-methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | A complex fluorinated biphenyl synthesized for potential material applications. chemicalbook.com | chemicalbook.com |

Fluorinated and nitrated biphenyl derivatives are of significant interest in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.org The electronic properties of these molecules can be tailored to facilitate charge transport and emission in OLED devices. Biphenyl-based compounds are often used as host materials in the emissive layer or as materials for the electron transport layer (ETL) or hole blocking layer (HBL). sunshine-oled.comacsmaterial.com

The presence of the electron-withdrawing nitro group in this compound can be advantageous for creating n-type (electron-transporting) materials. While this specific compound may not be the final emissive or charge-transporting material itself, it serves as a crucial building block for more complex structures used in OLEDs. The ability to functionalize the molecule allows for the attachment of other chromophores or charge-transporting moieties.

Examples of biphenyl derivatives used in optoelectronic materials are provided in the table below:

| Compound/Material Type | Application in Optoelectronics | Reference |

| Fluorinated biphenyls | Used to develop OLEDs, organic semiconductors, and metal-organic frameworks (MOFs). rsc.org | rsc.org |

| 2-(3-Bromobiphenyl)-3-yl-4,6-diphenyl-1,3,5-triazine | A functional intermediate for aromatic optoelectronic materials used as a light-emitting layer host, transmission layer, or barrier material in OLEDs. sunshine-oled.com | sunshine-oled.com |

| 4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl (BTB) | Used as an electron-transport material and a phosphorescent host material in OLEDs. acsmaterial.com | acsmaterial.com |

In polymer chemistry, a monomer is a small molecule that can be chemically bonded to other identical or different molecules to form a polymer. uptti.ac.inreb.rw this compound, with its reactive sites, can serve as an intermediate for the synthesis of monomers. The subsequent polymerization of these monomers can lead to polymers with specialized properties, such as high thermal stability, chemical resistance, and specific electronic or optical characteristics, often imparted by the fluorinated biphenyl units.

For instance, the reduction of the nitro group to an amine, followed by reaction with a dicarboxylic acid, could lead to the formation of a polyamide. Alternatively, conversion to a diol or other bifunctional derivative would allow for its incorporation into polyesters or other polymer backbones. The properties of the resulting polymer would be directly influenced by the rigid and fluorinated biphenyl segment.

The table below lists key terms and examples relevant to the use of biphenyl derivatives in polymer chemistry:

| Term/Compound | Role in Polymer Chemistry | Reference |

| Monomer | A small molecule that forms the repeating unit of a polymer. uptti.ac.inreb.rw | uptti.ac.inreb.rw |

| Polymerization | The process of linking monomer molecules together to form a polymer. uptti.ac.in | uptti.ac.in |

| 3-Halogencarbazole-Containing Monomers and Polymers | An example of how functionalized aromatic compounds are used to create new polymers. wpmucdn.com | wpmucdn.com |

Utilization in Catalysis and Ligand Design Research

The rigid biphenyl framework of this compound makes it an excellent scaffold for the design of novel ligands used in catalysis. Ligands are crucial components of catalysts, as they bind to the metal center and modulate its reactivity, selectivity, and stability.

Phosphine (B1218219) and amine ligands are among the most widely used classes of ligands in transition metal catalysis, particularly for cross-coupling reactions. sigmaaldrich.comtcichemicals.com The biphenyl structure provides a robust and sterically defined backbone onto which phosphine or amine functionalities can be attached. The substituents on the biphenyl rings, such as the fluorine atoms in this compound, can be used to fine-tune the electronic and steric properties of the resulting ligand. tcichemicals.com

For example, the nitro group of 3,4'-Difluoro-3'-nitrobhenyl can be converted to an amino group. This amine can then be further functionalized, or the amino-biphenyl structure itself can be used as a ligand. Alternatively, the biphenyl scaffold can be modified to incorporate phosphine groups, leading to the creation of biaryl phosphine ligands. These ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. google.comsigmaaldrich.com The design of new ligands is an active area of research, with the goal of developing more efficient and selective catalysts for a wide range of chemical transformations. sustech.edu.cnchemrxiv.org

The following table provides examples of ligand types and their applications in catalysis:

| Ligand Type/Scaffold | Application in Catalysis | Reference |

| Phosphine Ligands | Widely used in cross-coupling reactions to stabilize and activate the metal catalyst. sigmaaldrich.comtcichemicals.com | sigmaaldrich.comtcichemicals.com |

| N,N,N-Ligands | Used in copper-catalyzed enantioconvergent C(sp³)–C(sp) cross-coupling reactions. sustech.edu.cn | sustech.edu.cn |

| Biphenyl Phosphine Ligands | Effective in Suzuki-Miyaura reactions for the synthesis of biphenylamines. google.com | google.com |

| Pyridylphosphine Ligands | Used as building blocks for organometallic complexes and in the assembly of supramolecular structures. beilstein-journals.org | beilstein-journals.org |

Chiral Auxiliaries in Asymmetric Synthesis

The introduction of fluorine into ligands can significantly impact the stereochemical outcome of asymmetric reactions. rsc.org Fluorine's high electronegativity can alter the electronic properties of a catalyst, influencing its interaction with substrates and, consequently, the enantioselectivity of the reaction. rsc.orgrsc.org For instance, fluorinated ligands have been shown to improve enantiomeric excess in various catalytic processes, including hydrogenation and Diels-Alder reactions. rsc.orgpnas.org

The development of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, is a fundamental strategy in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com These auxiliaries, often derived from readily available chiral natural products, guide the formation of one stereoisomer over another. researchgate.nettcichemicals.com Although direct applications of this compound derivatives as commercial chiral auxiliaries are not widely documented, the principles governing their synthesis and the influence of their substituents are integral to the rational design of new and more effective chiral auxiliaries. The structural features of fluorinated biphenyls are of interest in creating the necessary steric and electronic environment to achieve high levels of stereocontrol. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Reference |

| Oxazolidinones | Aldol, Alkylation, Diels-Alder Reactions | sigmaaldrich.com |

| Ephedrine Derivatives | Asymmetric Transformations | sigmaaldrich.com |

| Sulfinyl Compounds | Asymmetric preparation of fluorinated amines and amino acids | bioorganica.com.ua |

| Camphor-derived auxiliaries | Alkylation, Diels-Alder Reactions | researchgate.net |

Probes for Mechanistic Organic Chemistry Studies and Reaction Pathway Investigations

The distinct substitution pattern of this compound makes it a useful tool for probing the mechanisms of organic reactions. The fluorine atoms and the nitro group act as electronic and structural reporters, providing insights into reaction pathways and the nature of transition states. francis-press.compharmacy180.com

The electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electron density distribution across the biphenyl system. libretexts.org This effect is transmitted through both inductive and resonance effects, altering the reactivity of the aromatic rings towards electrophilic or nucleophilic attack. francis-press.com For example, in reactions involving the formation of charged intermediates, such as carbocations or carbanions, the rate and regioselectivity of the reaction can be correlated with the electronic influence of these substituents. pharmacy180.com

The fluorine atoms can also serve as probes in spectroscopic studies, particularly in ¹⁹F NMR spectroscopy. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing a powerful method for tracking changes during a reaction or for characterizing intermediates.

Furthermore, the biphenyl structure itself, with its torsional flexibility, can be used to study steric effects and atropisomerism. researchgate.net The rotational barrier around the central carbon-carbon bond can be influenced by the substituents, and studying this dynamic process can provide information about the steric demands of a reaction.

Table 2: Influence of Substituents on Reaction Mechanisms

| Substituent Effect | Description | Impact on Reactivity | Reference |

| Inductive Effect | Polarization of σ-bonds by electronegative atoms. | The electron-withdrawing fluorine and nitro groups decrease electron density on the aromatic rings, affecting the rate of electrophilic substitution. | libretexts.org |

| Resonance Effect | Delocalization of π-electrons across the molecule. | The nitro group can withdraw electron density through resonance, deactivating the ring towards electrophilic attack. | francis-press.com |

| Steric Hindrance | Repulsive interactions between atoms or groups. | The substituents on the biphenyl rings can influence the approach of reagents and the stability of transition states. | |

| Hybridization Effect | The character of atomic orbitals involved in bonding. | The hybridization of carbon atoms in the biphenyl system affects bond lengths and angles, which can influence reactivity. | libretexts.org |

Development of Agrochemical Intermediates (from a synthetic research perspective)

Fluorinated organic compounds are a significant and expanding class of commercial agrochemicals. acs.org The inclusion of fluorine can enhance the efficacy of a molecule by altering its physicochemical properties, metabolic stability, and target interaction. acs.org Biphenyl derivatives are important structural motifs in a wide range of agricultural products. rsc.org

From a synthetic research perspective, this compound is a valuable intermediate for the synthesis of more complex molecules with potential agrochemical applications. smolecule.com The nitro group can be readily reduced to an amino group, which can then be further functionalized. This amino derivative, 3',4'-difluoro-[1,1'-biphenyl]-3-amine, serves as a key building block for creating a diverse library of compounds for biological screening.

The synthesis of such fluorinated biphenyls often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgrsc.org This reaction allows for the efficient formation of the biphenyl core by coupling a substituted aryl boronic acid with an aryl halide in the presence of a palladium catalyst. rsc.orgsci-hub.se Research in this area focuses on optimizing reaction conditions, including the choice of catalyst, base, and solvent, to achieve high yields and purity. acs.orgsci-hub.se For instance, a study on the synthesis of novel fluorinated biphenyl compounds, including a nitro-substituted derivative, utilized a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a dioxane/water solvent system. acs.org

The development of efficient and scalable synthetic routes to key intermediates like this compound and its derivatives is crucial for the agrochemical industry. google.com These intermediates are foundational for producing active ingredients found in fungicides and other crop protection products. sci-hub.segoogle.comagropages.com

Table 3: Synthesis of Fluorinated Biphenyls for Agrochemical Research

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | 1-Bromo-3,4-difluorobenzene, (3-nitrophenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄ | This compound | acs.org |

| Suzuki-Miyaura Coupling | (3,4,5-trifluorophenyl)boronic acid, o-chloronitrobenzene | Pd(PPh₃)₄, PCy₃·HBF₄ | 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl | sci-hub.se |

| Reduction of Nitro Group | This compound | Reducing agent (e.g., Fe/HCl, H₂/Pd) | 3',4'-Difluoro-[1,1'-biphenyl]-3-amine |

Structure Reactivity and Structure Property Relationships for 3,4 Difluoro 3 Nitrobiphenyl and Its Analogs